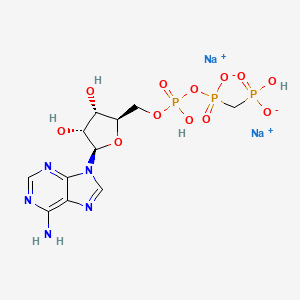
AMP-PCP disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt: is a nucleotide analog derived from adenosine 5’-triphosphate (ATP). It is known for its role as a selective agonist for P2X purinoceptors, which are a family of receptors involved in various physiological processes . This compound is often used in biochemical and physiological research due to its ability to mimic ATP while being resistant to hydrolysis by ATPases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt typically involves the modification of adenosine 5’-triphosphate. One common method includes the use of methylene chloride as a reagent to introduce the methylene group between the beta and gamma phosphate groups of ATP . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt primarily undergoes substitution reactions due to the presence of the methylene group. It is resistant to hydrolysis, which makes it stable under physiological conditions .
Common Reagents and Conditions: The compound is often used in reactions involving ion pairing and high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) for analytical purposes . It is stable in aqueous solutions and can be stored at low temperatures to maintain its integrity.
Major Products: The major products formed from reactions involving beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt are typically other nucleotide analogs or modified nucleotides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt exerts its effects by acting as a selective agonist for P2X purinoceptors. These receptors are ion channels that open in response to the binding of ATP or its analogs, allowing the flow of ions such as calcium and sodium into the cell . This ion flow triggers various downstream signaling pathways involved in processes such as neurotransmission, inflammation, and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-(alpha,beta-methylene)diphosphate sodium salt: Another nucleotide analog that inhibits ecto-5’-nucleotidase, preventing the conversion of AMP to adenosine.
Adenosine 5’-(beta,gamma-imido)triphosphate lithium salt hydrate: Known for its role as a competitive inhibitor of ATP-dependent enzyme systems.
Uniqueness: Beta,gamma-Methylene-adenosine 5’-triphosphate disodium salt is unique due to its selective agonist activity for P2X purinoceptors and its resistance to hydrolysis by ATPases . This makes it a valuable tool in research involving purinergic signaling pathways.
Eigenschaften
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUOVRMGTZINH-LYYWGVPGSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N5Na2O12P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














